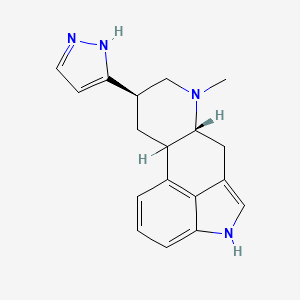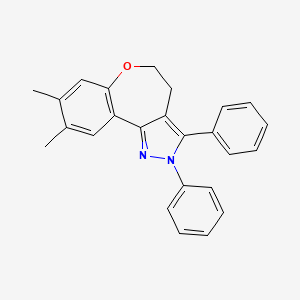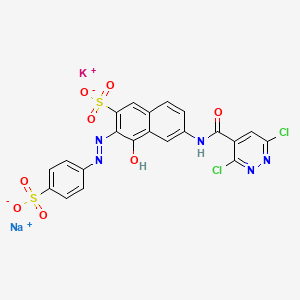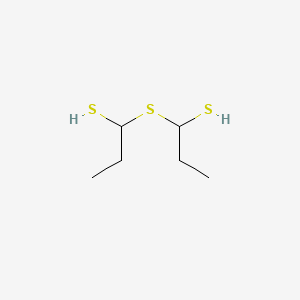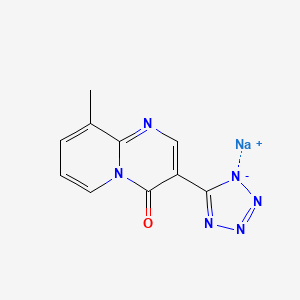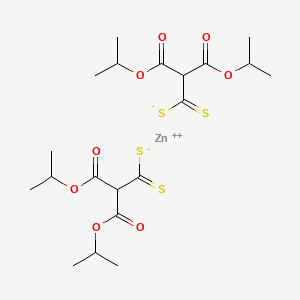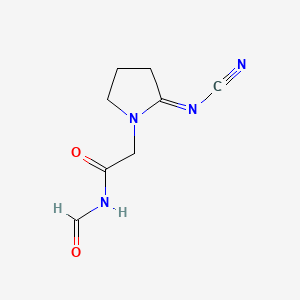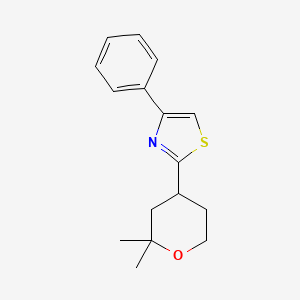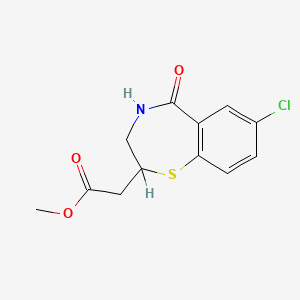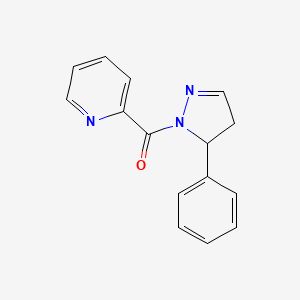
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2-Pyridylcarbonyl)-5-phényl-2-pyrazoline est un composé organique qui appartient à la classe des pyrazolines. Les pyrazolines sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(2-Pyridylcarbonyl)-5-phényl-2-pyrazoline implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir le chlorure de 2-pyridylcarbonyle avec la phénylhydrazine, suivie d'une cyclisation pour former le cycle pyrazoline. Les conditions de réaction impliquent souvent l'utilisation d'une base telle que la triéthylamine et d'un solvant tel que le dichlorométhane. La réaction est généralement effectuée à température ambiante et suivie par chromatographie sur couche mince (CCM) jusqu'à son terme.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la 1-(2-Pyridylcarbonyl)-5-phényl-2-pyrazoline ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(2-Pyridylcarbonyl)-5-phényl-2-pyrazoline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés pyrazole correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un alcool.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles phényle et pyridine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Oxydation : Dérivés du pyrazole.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés pyrazoline substitués selon les réactifs utilisés.
Applications De Recherche Scientifique
La 1-(2-Pyridylcarbonyl)-5-phényl-2-pyrazoline a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un candidat médicament potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la fluorescence.
5. Mécanisme d'action
Le mécanisme d'action de la 1-(2-Pyridylcarbonyl)-5-phényl-2-pyrazoline implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant ainsi leur activité et conduisant à des effets biologiques. Les voies spécifiques impliquées dépendent du contexte de son utilisation, comme l'inhibition de la croissance microbienne ou l'induction de l'apoptose dans les cellules cancéreuses.
Mécanisme D'action
The mechanism of action of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2-Pyridylcarbonyl)-3-phényl-2-pyrazoline
- 1-(2-Pyridylcarbonyl)-4-phényl-2-pyrazoline
- 1-(2-Pyridylcarbonyl)-5-méthyl-2-pyrazoline
Unicité
La 1-(2-Pyridylcarbonyl)-5-phényl-2-pyrazoline est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et son activité biologique. La présence à la fois de groupes pyridyle et phényle offre un équilibre entre les effets électroniques et stériques, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
121306-61-4 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H13N3O/c19-15(13-8-4-5-10-16-13)18-14(9-11-17-18)12-6-2-1-3-7-12/h1-8,10-11,14H,9H2 |
Clé InChI |
LMNCSUFKJVEMIV-UHFFFAOYSA-N |
SMILES canonique |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



